molecular formula C11H18ClN B6211378 2-(3,5-dimethylphenyl)propan-1-amine hydrochloride CAS No. 2703774-98-3

2-(3,5-dimethylphenyl)propan-1-amine hydrochloride

Cat. No.: B6211378
CAS No.: 2703774-98-3
M. Wt: 199.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17N·HCl. It is a derivative of phenylpropanamine, characterized by the presence of two methyl groups at the 3 and 5 positions on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenyl)propan-1-amine hydrochloride typically involves the alkylation of 3,5-dimethylphenylacetonitrile followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and reducing agents like lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
  • 2-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride
  • 2-(3,5-Dimethylphenyl)butan-1-amine hydrochloride

Uniqueness

2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can result in different pharmacological and chemical properties compared to similar compounds .

Properties

CAS No.

2703774-98-3

Molecular Formula

C11H18ClN

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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